Structural Differentiation: 3-Acetyl Indole Substitution Versus Des-Acetyl Analog
The target compound differs from its closest commercially available analog—N-[3-(acetylamino)phenyl]-2-(1H-indol-1-yl)acetamide (CAS 1144448-27-0)—by the presence of an acetyl group at the indole 3-position . This substitution increases molecular weight from 307.3 to 349.4 Da and introduces an additional hydrogen-bond acceptor (carbonyl oxygen) at a position critical for target engagement, as demonstrated by X-ray co-crystal structures of indole-3-acetamides bound to hnps-PLA₂, where the indole 3-substituent directly contacts the enzyme active-site floor [1]. The unsubstituted analog lacks this interaction capacity entirely.
| Evidence Dimension | Indole 3-position substitution status and molecular weight |
|---|---|
| Target Compound Data | 3-acetyl present; MW = 349.4 g/mol; C₂₀H₁₉N₃O₃; 4 H-bond acceptors |
| Comparator Or Baseline | N-[3-(acetylamino)phenyl]-2-(1H-indol-1-yl)acetamide: 3-H (unsubstituted); MW = 307.3 g/mol; C₁₈H₁₇N₃O₂; 3 H-bond acceptors |
| Quantified Difference | ΔMW = +42.1 Da (+13.7%); +1 H-bond acceptor; +2 heavy atoms |
| Conditions | Structural comparison based on molecular formula and IUPAC nomenclature; no co-crystal structure available for target compound specifically |
Why This Matters
The 3-acetyl group provides an additional pharmacophoric contact point that is absent in the des-acetyl analog, making the target compound a non-interchangeable probe for SAR studies where indole 3-substitution is a variable under investigation.
- [1] Dillard RD, Bach NJ, Draheim SE, et al. Indole inhibitors of human nonpancreatic secretory phospholipase A2. 1. Indole-3-acetamides. J Med Chem. 1996;39(26):5119-36. PMID: 9005255. Describes X-ray co-crystal structures of indole-3-acetamide:hnps-PLA₂ complexes demonstrating direct contact between indole 3-substituent and enzyme active site. View Source
